molecular formula C19H14O B14119799 2-Methoxytriphenylene

2-Methoxytriphenylene

Cat. No.: B14119799
M. Wt: 258.3 g/mol
InChI Key: FSDKJDNCWXNBAZ-UHFFFAOYSA-N
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Description

2-Methoxytriphenylene is an organic compound with the molecular formula C19H14O. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the triphenylene core. This structural modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytriphenylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of nickel-catalyzed cross-coupling reactions. For instance, a solution of 1,2-bis(diisopropylphosphino)ethane nickel(II) chloride and potassium tert-butylate in 1,4-dioxane is heated to 100°C under an inert atmosphere for an extended period . This reaction facilitates the formation of the triphenylene core with the methoxy substituent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxytriphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxyquinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Methoxytriphenylene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxytriphenylene exerts its effects is primarily through interactions with molecular targets in biological systems. The methoxy group can influence the compound’s electronic distribution, enhancing its ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Methyl-10-methoxytriphenylene
  • 2-Methyl-11-methoxytriphenylene
  • 1,4-Difluoro-2,3,6,7,10,11-hexaalkoxytriphenylene

Comparison: Compared to its analogs, 2-Methoxytriphenylene is unique due to the specific positioning of the methoxy group, which can significantly affect its chemical reactivity and physical properties. For instance, fluorinated derivatives may exhibit different electronic properties and mesophase behavior, making them suitable for distinct applications in materials science .

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-methoxytriphenylene

InChI

InChI=1S/C19H14O/c1-20-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3

InChI Key

FSDKJDNCWXNBAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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